molecular formula C34H36N2O6 B1254542 bismorphine B

bismorphine B

Cat. No.: B1254542
M. Wt: 568.7 g/mol
InChI Key: NPUAGQSOGDMMPN-GVXQIZHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bismorphine B is a dimeric morphinan alkaloid identified in the opium poppy, Papaver somniferum , where it functions as a key component of the plant's defense system . This compound is formed from two morphine units linked by a biphenyl ether bond and is rapidly synthesized in response to wounding or other stress factors . Its primary researched mechanism of action involves the cross-linking of cell wall pectins; the amino groups of this compound form ionic bonds with the carboxyl groups of galacturonic acid residues in pectin polysaccharides . This cross-linking activity creates "bismorphine bridges" that are significantly more effective at reinforcing the cell wall than calcium ions (Ca²⁺), leading to increased resistance against hydrolysis by fungal pectinases . The constitutive presence of morphine and the peroxidase enzyme responsible for dimerization in opium poppy enables this rapid defense response . As such, this compound is a crucial compound for studies investigating plant stress responses, cell wall biochemistry, and the ecological role of secondary metabolites . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-11-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

InChI

InChI=1S/C34H36N2O6/c1-35-11-9-33-18-4-6-22(37)31(33)42-30-25(8-3-16(27(30)33)13-20(18)35)40-26-15-24(39)29-28-17(26)14-21-19-5-7-23(38)32(41-29)34(19,28)10-12-36(21)2/h3-8,15,18-23,31-32,37-39H,9-14H2,1-2H3/t18-,19-,20+,21+,22-,23-,31-,32-,33-,34-/m0/s1

InChI Key

NPUAGQSOGDMMPN-GVXQIZHASA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C7C[C@@H]8[C@@H]9C=C[C@@H]([C@H]1[C@@]9(C7=C(O1)C(=C6)O)CCN8C)O)O[C@H]3[C@H](C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C7CC8C9C=CC(C1C9(C7=C(O1)C(=C6)O)CCN8C)O)OC3C(C=C4)O

Synonyms

bismorphine B

Origin of Product

United States

Scientific Research Applications

Plant Defense Mechanism

Cross-Linking Properties
Bismorphine B exhibits significant cross-linking capabilities with cell wall polysaccharides, particularly pectins. Research indicates that this compound is more effective than calcium ions in cross-linking these polysaccharides, which enhances the structural integrity of plant cell walls and provides resistance against hydrolysis by enzymes such as pectinase . This property suggests that this compound functions as a defense compound in response to mechanical injury or pathogen attack, effectively reinforcing the plant's physical barriers.

Physiological Response to Wounding
In studies involving Papaver somniferum, it was observed that upon mechanical damage, morphine is rapidly metabolized into this compound. This conversion is part of the plant's defensive response, where bismorphine accumulates in the cell wall to fortify it against external threats . The production of this compound is catalyzed by anionic peroxidase enzymes present in the plant tissues, highlighting its role in the plant's immediate response to stress .

Agricultural Applications

Enhancing Crop Resilience
The application of this compound in agricultural practices could enhance crop resilience against biotic and abiotic stresses. By utilizing this compound or enhancing its production through genetic engineering or biotechnological methods, crops could be made more resistant to diseases and environmental stressors .

Biotechnological Production
Research into the biosynthesis of this compound can lead to innovative biotechnological applications. Understanding the metabolic pathways involved in its production can facilitate the development of transgenic plants that produce higher concentrations of this compound, potentially leading to improved crop varieties with enhanced defensive capabilities.

Case Studies

Study Findings
Morimoto et al. (2003)Identified this compound in wounded opium poppy capsules; demonstrated its role in cross-linking pectins and enhancing cell wall resistance against hydrolysis .
Mishra et al. (2013)Explored wound-induced transcriptional regulation of benzylisoquinoline alkaloids; highlighted the accumulation of this compound as part of the plant's stress response .
Research on Morphine MetabolismShowed rapid conversion of morphine to this compound under stress conditions; emphasized its role in reinforcing plant defenses .

Q & A

Q. What are the key structural features distinguishing bismorphine B from other dimeric morphine alkaloids?

this compound (C₃₄H₃₈N₂O₆, molecular weight 570.68 Daltons) is characterized by a unique biphenyl ether bond linking two morphine units, differentiating it from bismorphine A and other dimeric alkaloids. Structural elucidation via NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is critical for confirming its dimeric configuration .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

While direct synthesis protocols for this compound are not fully established, insights from bismorphine A synthesis (e.g., bromocodeine derivatization and coupling reactions) suggest multi-step strategies involving amine formation, hydrogenation, and ether bond formation. Reaction optimization should focus on solvent systems (e.g., anhydrous tetrahydrofuran), temperature control (0–25°C), and purification via column chromatography .

Q. How can researchers validate the physiological role of this compound in plant defense mechanisms?

In vitro enzymatic assays using pectinase and cell wall polysaccharides (e.g., pectins) can quantify cross-linking efficiency. Comparative studies with bismorphine A and monomeric morphine, coupled with hydrolysis resistance tests, are essential. Plant models like Papaver somniferum should be subjected to wounding stress to monitor this compound accumulation via LC-MS/MS .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in sample purity, assay conditions, or species-specific responses. Researchers should:

  • Standardize extraction protocols (e.g., solvent polarity, pH).
  • Include positive controls (e.g., bismorphine A) and negative controls (untreated polysaccharides).
  • Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Q. What analytical techniques are optimal for characterizing this compound’s interaction with cellular targets?

  • Spectroscopic Methods: 2D-NMR (e.g., COSY, NOESY) to map intermolecular interactions.
  • Mass Spectrometry Imaging (MSI): Spatial distribution analysis in plant tissues.
  • Molecular Dynamics Simulations: Predict binding affinities with pectin polysaccharides. Cross-validate findings with enzymatic digestion assays to confirm functional relevance .

Q. How can researchers reconcile conflicting data on this compound’s stability under varying pH conditions?

  • Conduct stability studies using buffered solutions (pH 2–10) at 25°C and 37°C.
  • Monitor degradation products via HPLC-UV/HRMS and compare kinetics (e.g., half-life calculations).
  • Consider chelation effects with divalent cations (e.g., Ca²⁺), which may stabilize the dimeric structure .

Q. What ethical considerations apply to studies involving this compound in plant or animal models?

  • For plant research: Follow institutional biosafety protocols for genetically modified Papaver species.
  • For animal studies: Obtain ethics committee approval (e.g., IACUC) if testing bioactivity in mammalian systems.
  • Disclose conflicts of interest and adhere to data transparency guidelines (e.g., FAIR principles) .

Methodological and Cross-Disciplinary Questions

Q. What strategies enhance reproducibility in this compound isolation protocols?

  • Document solvent-to-biomass ratios (e.g., 10:1 v/w) and extraction times.
  • Use reference standards (e.g., commercially available morphine derivatives) for HPLC calibration.
  • Publish detailed supplementary materials, including raw spectral data and chromatograms .

Q. How can cross-disciplinary approaches advance understanding of this compound’s ecological roles?

  • Integrate plant biochemistry (biosynthetic pathway elucidation) with ecological genomics (gene expression profiling under stress).
  • Collaborate with computational chemists to model enzyme-binding dynamics (e.g., pectinase inhibition).
  • Leverage metabolomics databases (e.g., MetaCyc) for pathway annotation .

Q. What are unresolved questions in this compound research, and how might they guide future studies?

  • Biosynthetic Regulation: Identify transcription factors controlling dimerization in Papaver.
  • Biomedical Potential: Screen for opioid receptor binding using radioligand assays, noting potential side effects.
  • Agricultural Applications: Engineer this compound-enriched crops for enhanced pathogen resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bismorphine B
Reactant of Route 2
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